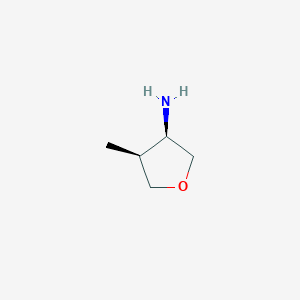
Cis-4-methyltetrahydrofuran-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cis-4-methyltetrahydrofuran-3-amine is a heterocyclic organic compound with the molecular formula C5H11NO. It features a tetrahydrofuran ring substituted with a methyl group at the 4-position and an amine group at the 3-position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-4-methyltetrahydrofuran-3-amine typically involves the reduction of corresponding ketones or aldehydes. One common method is the reduction of 4-methyltetrahydrofuran-3-one using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is usually carried out in an inert solvent like tetrahydrofuran (THF) at low temperatures to ensure the selective formation of the cis-isomer.
Industrial Production Methods
Industrial production of this compound may involve catalytic hydrogenation processes. These processes use metal catalysts such as palladium or platinum on carbon supports to achieve high yields and selectivity. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize the efficiency of the production process .
化学反応の分析
Types of Reactions
Cis-4-methyltetrahydrofuran-3-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be further reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction: Reducing agents like NaBH4 or LiAlH4 are employed.
Substitution: Reagents such as acyl chlorides or aldehydes are used in the presence of a base or acid catalyst.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of amides, imines, or other derivatives.
科学的研究の応用
Cis-4-methyltetrahydrofuran-3-amine has several applications in scientific research:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Medicine: The compound is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
作用機序
The mechanism of action of cis-4-methyltetrahydrofuran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The tetrahydrofuran ring provides structural stability and can participate in hydrophobic interactions, enhancing the compound’s binding affinity .
類似化合物との比較
Similar Compounds
Cis-2-methyltetrahydrofuran-3-amine: Similar structure but with the methyl group at the 2-position.
Trans-4-methyltetrahydrofuran-3-amine: Similar structure but with a different stereochemistry at the 4-position.
Uniqueness
Cis-4-methyltetrahydrofuran-3-amine is unique due to its specific stereochemistry, which can influence its reactivity and interaction with biological targets. The cis-configuration may result in different pharmacological properties compared to its trans-isomer or other positional isomers .
特性
分子式 |
C5H11NO |
|---|---|
分子量 |
101.15 g/mol |
IUPAC名 |
(3R,4S)-4-methyloxolan-3-amine |
InChI |
InChI=1S/C5H11NO/c1-4-2-7-3-5(4)6/h4-5H,2-3,6H2,1H3/t4-,5+/m1/s1 |
InChIキー |
YGAMXHGNEOFJNN-UHNVWZDZSA-N |
異性体SMILES |
C[C@@H]1COC[C@@H]1N |
正規SMILES |
CC1COCC1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 2-cyclopentyl-4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B12829354.png)

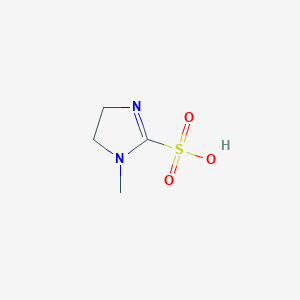


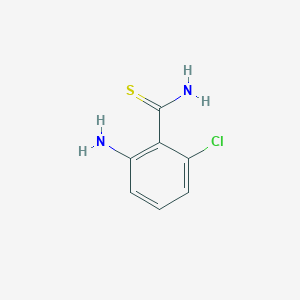


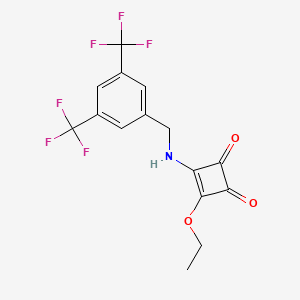


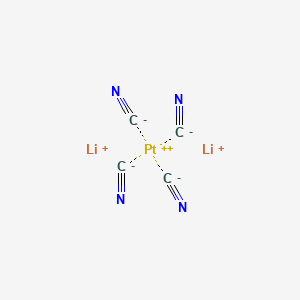
![3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazin-6-amine](/img/structure/B12829412.png)
